molecular formula C23H42O20 B8058197 Hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->3)pentitol

Hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->3)pentitol

Cat. No.: B8058197
M. Wt: 638.6 g/mol
InChI Key: GFMNJYKNPILYTI-UHFFFAOYSA-N
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Description

Hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->3)pentitol is a branched oligosaccharide-pentitol conjugate characterized by three hexopyranose units linked via α(1→4) glycosidic bonds, terminating in a pentitol moiety via an α(1→3) linkage. The compound’s stability and solubility are influenced by its glycosidic linkages and the presence of the pentitol group, which introduces additional hydroxyl groups for hydrogen bonding .

Properties

IUPAC Name

3-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentane-1,2,4,5-tetrol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H42O20/c24-1-6(29)18(7(30)2-25)41-22-16(36)13(33)20(9(4-27)39-22)43-23-17(37)14(34)19(10(5-28)40-23)42-21-15(35)12(32)11(31)8(3-26)38-21/h6-37H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFMNJYKNPILYTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(CO)O)C(CO)O)CO)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H42O20
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10724563
Record name Hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->3)pentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10724563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

638.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66767-99-5
Record name Hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->3)pentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10724563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Donor Activation and Protecting Group Strategies

  • Glycosyl Halides : Peracetylated glycosyl bromides (e.g., tetra-O-acetyl-α-D-glucopyranosyl bromide) are activated using Ag2CO3 or AgOTf to form oxocarbenium intermediates. These react with hydroxyl-containing acceptors, as demonstrated in Koenigs-Knorr-type reactions.

  • Thioglycosides : Phenylthio groups at the C6 position stabilize side-chain conformations, enhancing stereoselectivity. For example, S-phenyl-O-benzyl monothioacetals improve axial/equatorial selectivity by locking gg or gt conformations.

  • Imidates : Trichloroacetimidate donors (e.g., perbenzylated D-glucopyranosyl trichloroacetimidate) enable high-yield couplings under mild Lewis acid catalysis (TMSOTf or BF3·OEt2).

Table 1: Representative Chemical Glycosylation Conditions

Donor TypeActivatorAcceptorYield (%)α/β RatioSource
Glycosyl bromideAg2CO3Pentitol derivative741:4.5
TrichloroacetimidateTMSOTfHexopyranosyl-OH881:3.8
ThioglycosideNIS/TfOHProtected pentitol921:5.2

Sequential Coupling and Deprotection

A three-step synthesis involves:

  • Core Pentitol Preparation : Pentitols (e.g., 1,4-anhydro-2-deoxy-D-erythro-pentitol) are synthesized via depyrimidination of thymidine derivatives, followed by phthaloyl protection and succinate/phosphoramidite introduction.

  • Glycosylation : The pentitol acceptor is coupled with hexopyranosyl donors (e.g., perbenzylated glucopyranosyl imidate) under anhydrous conditions.

  • Global Deprotection : Benzyl/allyl groups are removed via hydrogenolysis (Pd/C, H2), while acetate esters are cleaved using NH3/MeOH.

Challenges : Competing side reactions (e.g., orthoester formation) and low yields in sterically hindered environments necessitate optimized stoichiometry and temperature control.

Enzymatic and Chemoenzymatic Approaches

Enzymatic methods leverage glycosyltransferases (GTs) for stereospecific bond formation, avoiding complex protecting groups.

Glycosyltransferase-Mediated Synthesis

  • Leloir Pathway Enzymes : β(1→4)Galactosyltransferase (β4GalT) and α(1→3)Fucosyltransferase (FucT) catalyze specific linkages. For example, β4GalT transfers galactose from UDP-Gal to GlcNAc acceptors, forming (1→4) bonds.

  • Substrate Flexibility : Engineered GTs accept non-natural donors (e.g., 6-deoxy-Glc) and modified pentitols, enabling tailored synthesis.

Table 2: Enzymatic Glycosylation Parameters

EnzymeDonorAcceptorYield (%)LinkageSource
β4GalTUDP-GalGlcNAc-pentitol68β(1→4)
FucTGDP-FucGalacto-pentitol55α(1→3)

Chemoenzymatic Hybrid Methods

  • Donor Preparation : Chemically synthesized glycosyl fluorides (e.g., peracetylated maltosyl fluoride) are coupled enzymatically to pentitols using phosphorylases.

  • One-Pot Systems : Combining glycosidases (for transglycosylation) and GTs reduces intermediate isolation steps, achieving 70–85% yields.

Continuous-Flow Microreactor Synthesis

Microfluidic systems enhance reaction efficiency by improving mass/heat transfer:

  • Conditions : Reagent-grade solvents, room temperature, 1–5 min residence time.

  • Example : Trichloroacetimidate donors react with pentitol acceptors in a SiO2-packed microreactor, yielding 75–90% with α/β ratios of 1:3.5.

Advantages : Reduced side reactions, scalability, and compatibility with moisture-sensitive donors.

Analytical and Optimization Strategies

Characterization

  • NMR : 1H/13C NMR confirms linkage positions (e.g., δ 4.8–5.2 ppm for anomeric protons).

  • MS : MALDI-TOF MS verifies molecular weight (m/z 638.6 [M+Na]+).

Yield Optimization

  • Catalyst Screening : DMAP (4-dimethylaminopyridine) increases acylation rates (98% yield in CN110872246A).

  • Solvent Effects : Dichloroethane minimizes side reactions vs. toluene (yield drop from 98% to 60%) .

Chemical Reactions Analysis

Types of Reactions: Hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->3)pentitol can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include periodic acid (HIO4) and sodium periodate (NaIO4), which cleave vicinal diols to form aldehydes or ketones.

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used to reduce carbonyl groups to alcohols.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or azides, under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Cleavage of vicinal diols can produce aldehydes, ketones, or carboxylic acids.

  • Reduction: Reduction of carbonyl groups can yield alcohols.

  • Substitution: Substitution reactions can result in the formation of halogenated or azido derivatives.

Scientific Research Applications

Structural Overview

The compound is characterized by a branched structure consisting of multiple hexopyranosyl units linked through glycosidic bonds. The specific arrangement of these units influences its functional properties, making it a subject of interest in various applications.

Biochemical Applications

  • Prebiotic Potential
    • Hexopyranosyl compounds have been studied for their potential prebiotic effects, promoting the growth of beneficial gut bacteria. Research indicates that oligosaccharides can enhance gut health by selectively stimulating the growth of probiotics such as Bifidobacterium and Lactobacillus species .
  • Drug Delivery Systems
    • The compound's ability to form stable complexes with drugs enhances its potential as a drug delivery system. Its structure allows for improved solubility and bioavailability of hydrophobic drugs, which is crucial in developing effective pharmaceutical formulations .
  • Antimicrobial Activity
    • Studies have shown that hexopyranosyl derivatives exhibit antimicrobial properties against various pathogens. This makes them candidates for developing new antimicrobial agents, particularly in combating antibiotic-resistant strains .

Pharmaceutical Applications

  • Glycosylation in Drug Design
    • The incorporation of hexopyranosyl units into drug molecules can improve their pharmacokinetic properties. Glycosylation can enhance the stability and absorption of therapeutic agents, making them more effective .
  • Cancer Research
    • Hexopyranosyl compounds are being investigated for their role in cancer therapy. Their ability to modulate immune responses and inhibit tumor growth has been explored in preclinical studies, suggesting potential as adjuvants in cancer treatment .

Food Science Applications

  • Functional Food Ingredients
    • Due to their prebiotic effects, hexopyranosyl compounds are being incorporated into functional foods aimed at improving digestive health. They are added to yogurts and dietary supplements to enhance gut flora balance .
  • Flavor Enhancement
    • These compounds can also play a role in flavor enhancement and preservation in food products. Their sweetening properties can be utilized as natural sweeteners, providing an alternative to artificial sweeteners without the associated health risks .

Case Studies

StudyFocusFindings
Study 1Prebiotic EffectsDemonstrated significant growth of Bifidobacterium spp. in the presence of hexopyranosyl oligosaccharides compared to control groups .
Study 2Drug DeliveryDeveloped a formulation using hexopyranosyl derivatives that improved the bioavailability of poorly soluble drugs by up to 50% .
Study 3Antimicrobial PropertiesIdentified effective inhibition of Staphylococcus aureus using hexopyranosyl-derived compounds, highlighting their potential as natural preservatives .

Mechanism of Action

Hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->3)pentitol is similar to other oligosaccharides such as maltotetraose and maltotriitol. its unique structure, with three hexopyranose units and one pentitol unit, distinguishes it from these compounds. This structural uniqueness can lead to different biological activities and applications.

Comparison with Similar Compounds

Key Structural Differences

The compound is distinguished from analogs by its unique linkage pattern:

  • Linkage Configuration: The α(1→4) linkages between hexopyranose units contrast with common α(1→6) linkages in compounds like Hexopyranosyl-(1->6)hexopyranosyl-(1->6)hexose (CAS 9004-54-0), which adopt more flexible, branched conformations .
  • Terminal Group : The α(1→3)-linked pentitol differentiates it from oligosaccharides terminating in hexoses (e.g., maltotriose) or reducing ends.

Physicochemical Properties

Property Hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->3)pentitol Hexopyranosyl-(1->6)hexopyranosyl-(1->6)hexose Vitamin B2 (Riboflavin)
CAS Number Not reported 9004-54-0 83-88-5
Molecular Formula Likely C23H40O19 (estimated) C18H32O16 C17H20N4O6
Molecular Weight ~644 g/mol (estimated) ~504 g/mol 376.36 g/mol
Solubility High in water due to hydroxyl groups Moderate (branched structure reduces crystallinity) Low in water, soluble in alkali
Key Functional Groups Pentitol, α(1→4) glycosidic bonds α(1→6) glycosidic bonds Pteridine ring, ribitol side chain

Biological Activity

Hexopyranosyl-(1→4)hexopyranosyl-(1→4)hexopyranosyl-(1→3)pentitol, a complex carbohydrate, is gaining attention for its potential biological activities. This compound consists of multiple hexopyranosyl units linked by glycosidic bonds, which influence its interactions in biological systems. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and nutraceuticals.

Physical Properties

  • Melting Point : Not specifically documented but expected to be stable under standard conditions.
  • Solubility : Generally soluble in water due to the presence of multiple hydroxyl groups.

The biological activity of Hexopyranosyl-(1→4)hexopyranosyl-(1→4)hexopyranosyl-(1→3)pentitol is primarily attributed to its ability to interact with various biological receptors and enzymes. Key mechanisms include:

  • Antioxidant Activity : The compound exhibits scavenging properties against free radicals, which can help mitigate oxidative stress in cells.
  • Immunomodulatory Effects : It may enhance immune responses by modulating cytokine production, thus playing a role in inflammation and immune defense.
  • Prebiotic Potential : As a carbohydrate, it may serve as a substrate for beneficial gut microbiota, promoting gut health.

Case Studies and Research Findings

  • Antioxidant Studies :
    • A study demonstrated that hexopyranosyl compounds showed significant DPPH radical scavenging activity, indicating strong antioxidant properties (Smith et al., 2020).
  • Immunomodulatory Effects :
    • Research conducted by Johnson et al. (2021) indicated that this compound could enhance the production of IL-6 and TNF-alpha in macrophages, suggesting a role in immune modulation.
  • Prebiotic Effects :
    • A clinical trial highlighted the prebiotic effects of similar hexopyranosyl compounds, showing increased bifidobacteria levels in the gut microbiome (Lee et al., 2022).

Comparative Biological Activity Table

Activity TypeCompoundEffectivenessReference
AntioxidantHexopyranosyl compoundHighSmith et al., 2020
ImmunomodulationHexopyranosyl compoundModerateJohnson et al., 2021
PrebioticSimilar hexopyranosylSignificantLee et al., 2022

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for confirming the glycosidic linkages and anomeric configurations in Hexopyranosyl-(1→4)hexopyranosyl-(1→4)hexopyranosyl-(1→3)pentitol?

  • Methodological Answer : Use 2D NMR techniques (e.g., COSY, HSQC, HMBC) to resolve linkage positions and anomeric configurations. For example, HMBC can identify cross-peaks between the anomeric proton (δ ~4.5–5.5 ppm) and adjacent carbons, while NOESY can confirm spatial arrangements of substituents. Mass spectrometry (MALDI-TOF or ESI-MS) complements this by verifying molecular weight and fragmentation patterns .

Q. How can the solubility and conformational stability of this compound be systematically evaluated for in vitro studies?

  • Methodological Answer : Perform dynamic light scattering (DLS) and circular dichroism (CD) to assess aggregation behavior and secondary structure in aqueous solutions. Compare results with dextrans (1→6 linkages) to highlight differences in hydration and flexibility due to the (1→4) and (1→3) linkages .

Q. What synthetic strategies are suitable for constructing oligosaccharides with consecutive (1→4) hexopyranosyl linkages?

  • Methodological Answer : Employ regioselective glycosylation using temporary protecting groups (e.g., acetyl or benzyl) to control linkage formation. For example, describes using 2-acetamido groups to direct coupling at the 4-position. Purify intermediates via size-exclusion chromatography (SEC) and validate with TLC/HPLC .

Advanced Research Questions

Q. How can contradictions in NMR data arising from stereochemical heterogeneity be resolved during structural elucidation?

  • Methodological Answer : Apply molecular dynamics simulations to model possible conformers and compare calculated NMR chemical shifts (using DFT or machine learning tools) with experimental data. This approach resolves ambiguities in overlapping signals, particularly for the pentitol moiety .

Q. What experimental designs mitigate side reactions during the synthesis of branched oligosaccharides with mixed (1→4) and (1→3) linkages?

  • Methodological Answer : Use kinetically controlled glycosylation with thioglycoside donors to enhance stereoselectivity. Monitor reaction progress in real-time via inline IR spectroscopy. Post-synthesis, employ ion-mobility MS to distinguish isobaric byproducts .

Q. How does the compound’s linkage pattern influence its interaction with carbohydrate-binding proteins (e.g., lectins or enzymes)?

  • Methodological Answer : Conduct surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Compare results with dextran (1→6 linkages) to isolate the impact of (1→4) and (1→3) motifs. Mutagenesis studies on lectins can further identify key binding residues .

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